molecular formula C5H4Cl2N2OS B15054126 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol

5,6-Dichloro-2-(methylthio)pyrimidin-4-ol

Cat. No.: B15054126
M. Wt: 211.07 g/mol
InChI Key: HVPMPUULCJJKIY-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two chlorine atoms at positions 5 and 6, a methylthio group at position 2, and a hydroxyl group at position 4 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol typically involves the chlorination of 2-(methylthio)pyrimidin-4-ol. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle chlorinating agents and other hazardous chemicals .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group play a crucial role in binding to these targets, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and the methylthio group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C5H4Cl2N2OS

Molecular Weight

211.07 g/mol

IUPAC Name

4,5-dichloro-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H4Cl2N2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10)

InChI Key

HVPMPUULCJJKIY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)Cl)Cl

Origin of Product

United States

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